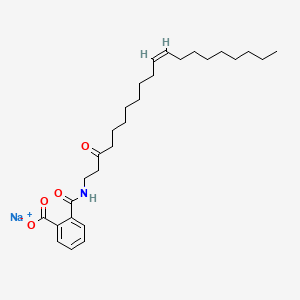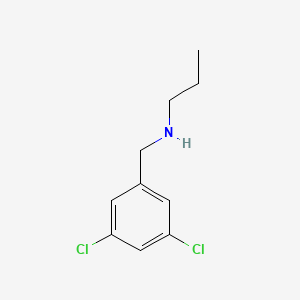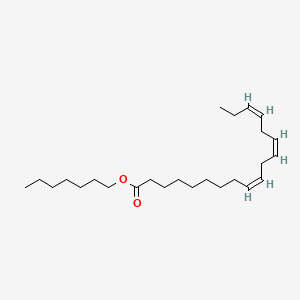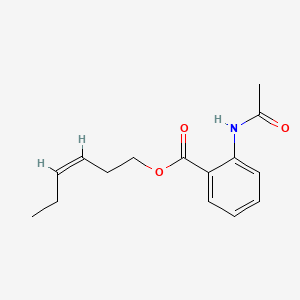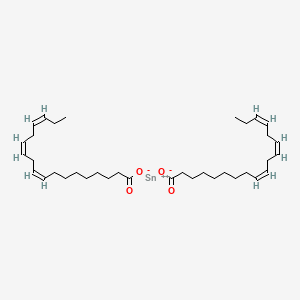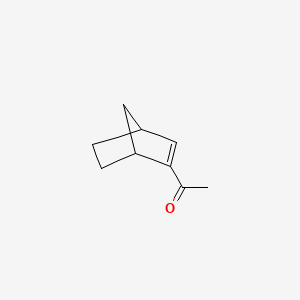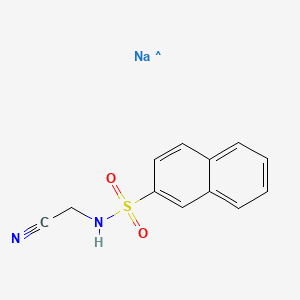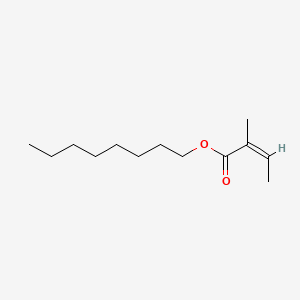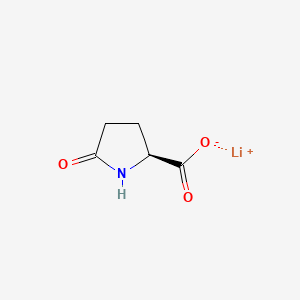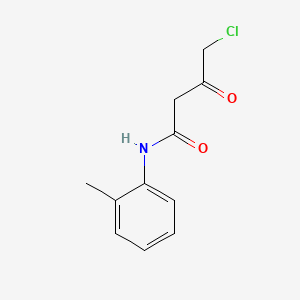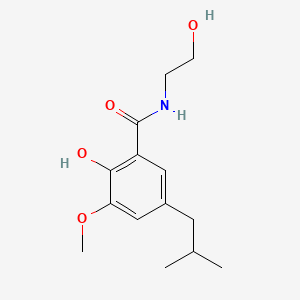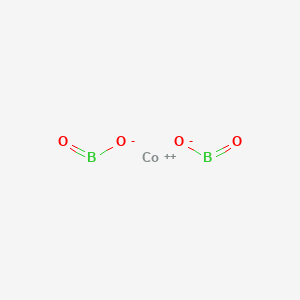![molecular formula C13H23NO9S B15177459 2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid CAS No. 53147-96-9](/img/structure/B15177459.png)
2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid is a compound that combines two distinct chemical entities: 2-[bis(2-hydroxyethyl)amino]ethanol and (2,3,5-trihydroxyphenyl)methanesulfonic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of diethanolamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures to facilitate the formation of the desired product.
For the synthesis of (2,3,5-trihydroxyphenyl)methanesulfonic acid, a common method involves the sulfonation of 2,3,5-trihydroxybenzaldehyde using methanesulfonic acid. This reaction is typically performed at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of 2-[bis(2-hydroxyethyl)amino]ethanol is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
The industrial production of (2,3,5-trihydroxyphenyl)methanesulfonic acid involves large-scale sulfonation reactors where the reaction parameters are carefully controlled to achieve high purity and yield. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[bis(2-hydroxyethyl)amino]ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
(2,3,5-trihydroxyphenyl)methanesulfonic acid primarily undergoes reactions involving its phenolic and sulfonic acid groups. These reactions include esterification, sulfonation, and electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and sulfonic acid groups enable it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activities, cellular signaling pathways, and oxidative stress responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[bis(2-hydroxyethyl)amino]ethanol
- (2,3,5-trihydroxyphenyl)methanesulfonic acid
- Diethanolamine
- 2,3,5-trihydroxybenzaldehyde
Uniqueness
2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid is unique due to the combination of its two distinct chemical entities, which confer a range of chemical and biological properties. This dual functionality makes it a versatile compound with potential applications across multiple fields. Its ability to undergo various chemical reactions and interact with biomolecules sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
53147-96-9 |
|---|---|
Molekularformel |
C13H23NO9S |
Molekulargewicht |
369.39 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid |
InChI |
InChI=1S/C7H8O6S.C6H15NO3/c8-5-1-4(3-14(11,12)13)7(10)6(9)2-5;8-4-1-7(2-5-9)3-6-10/h1-2,8-10H,3H2,(H,11,12,13);8-10H,1-6H2 |
InChI-Schlüssel |
NSRTXGZMYDLYTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1CS(=O)(=O)O)O)O)O.C(CO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


